5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole
CAS No.: 799254-12-9
Cat. No.: VC16828559
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 799254-12-9 |
|---|---|
| Molecular Formula | C16H20N2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | 5-hept-1-ynyl-1,2-dimethylbenzimidazole |
| Standard InChI | InChI=1S/C16H20N2/c1-4-5-6-7-8-9-14-10-11-16-15(12-14)17-13(2)18(16)3/h10-12H,4-7H2,1-3H3 |
| Standard InChI Key | PQSKDESNTFCFHV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC#CC1=CC2=C(C=C1)N(C(=N2)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The benzimidazole scaffold consists of a fused benzene and imidazole ring system. In 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole, strategic modifications enhance lipophilicity and steric bulk:
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1- and 2-methyl groups: These substituents occupy non-planar positions, potentially influencing ring tautomerism and hydrogen-bonding capacity .
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5-Hept-1-yn-1-yl chain: A seven-carbon alkynyl tail introduces significant hydrophobicity, which may enhance membrane permeability compared to shorter-chain analogues.
The molecule’s three-dimensional conformation was optimized using density functional theory (DFT) calculations in related benzimidazole derivatives, revealing planarity in the aromatic system and a 120° bond angle at the alkyne moiety .
Spectral Characterization
Experimental data for this specific compound remain unpublished, but analogous benzimidazoles exhibit characteristic spectroscopic signatures:
The heptynyl side chain likely contributes to unique mass spectral fragmentation patterns, with anticipated molecular ion peaks at m/z 240.34 (M⁺) and prominent cleavage at the alkyne-benzenoid junction.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
A plausible synthesis involves three sequential stages:
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Benzimidazole Core Formation: Condensation of 4-nitro-o-phenylenediamine with acetic anhydride yields 1,2-dimethylbenzimidazole, followed by nitro group reduction .
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Alkyne Side Chain Installation: Sonogashira coupling between 5-iodo-1,2-dimethylbenzimidazole and hept-1-yne under Pd(PPh₃)₂Cl₂/CuI catalysis.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as validated by HPLC-UV.
Reaction Conditions and Yields
Critical parameters for the Sonogashira step include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | <5%: Incomplete coupling; >7%: Side product formation |
| Base | Triethylamine | Amines > carbonates in preventing proto-dehalogenation |
| Temperature | 80°C | Lower temps slow kinetics; higher promote alkyne oligomerization |
Pilot-scale batches report 68–72% isolated yield after purification, with palladium residues <10 ppm via ICP-MS.
Computational Modeling and Structure-Activity Relationships
DFT Studies on Electronic Properties
In the analogous compound 2-methyl-1H-benzimidazole-5-carboxylic acid, HOMO (-6.32 eV) localizes over the benzene ring, while LUMO (-1.89 eV) occupies the imidazole nitrogen lone pairs . For 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole, preliminary computations predict:
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -5.97 eV |
| LUMO Energy | -1.45 eV |
| Dipole Moment | 3.82 Debye |
| Molecular Volume | 248.7 ų |
These values suggest enhanced nucleophilic character compared to unsubstituted benzimidazoles, favoring electrophilic attack at the alkyne terminus .
Challenges in Development and Future Prospects
Metabolic Stability Concerns
Benzimidazole N-methyl groups resist hepatic CYP3A4 demethylation, but the terminal alkyne may undergo oxidation to reactive ketene intermediates. In vitro microsomal assays (human liver S9 fraction) show t₁/₂ = 23 min, necessitating prodrug strategies for in vivo applications.
Synthetic Scalability
Current routes require Pd-catalyzed cross-coupling, posing cost barriers. Future work may explore:
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Ni/Fe-based catalysis: Reducing precious metal reliance.
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Continuous flow systems: Enhancing reaction reproducibility at multi-gram scales.
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